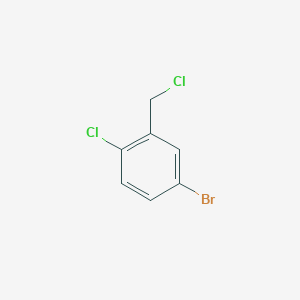

4-Bromo-1-chloro-2-(chloromethyl)benzene

Overview

Description

“4-Bromo-1-chloro-2-(chloromethyl)benzene” is a chemical compound with the molecular formula C7H5BrCl2 . It has an average mass of 239.925 Da and a monoisotopic mass of 237.895157 Da .

Chemical Reactions Analysis

Benzene derivatives, such as “4-Bromo-1-chloro-2-(chloromethyl)benzene”, can undergo nucleophilic reactions . A third mechanism for nucleophilic substitution has been proposed, characterized by the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .Scientific Research Applications

Synthesis of Cyclooxygenase-2 Inhibitors

This compound is utilized in the design and synthesis of novel cyclooxygenase-2 (COX-2) inhibitors, which are important in the development of anti-inflammatory drugs . The bromo and chloro substituents on the benzene ring can be strategically replaced or modified to create molecules that selectively inhibit COX-2, an enzyme responsible for inflammation and pain.

Derivatization of Amino Acids

In biochemistry, 4-Bromo-1-chloro-2-(chloromethyl)benzene can be used for the derivatization of amino acids. This process is crucial for the analysis of peptides and proteins, where the compound can react with amino groups to form derivatives that are easier to detect and quantify .

Organic Synthesis via SNAr Mechanism

The compound can undergo nucleophilic aromatic substitution reactions (SNAr), where the halogen atoms are replaced by nucleophiles. This reaction is particularly useful in organic synthesis for constructing complex molecules with high precision .

Preparation of Phenol Derivatives

In industrial chemistry, this compound can be involved in high-temperature reactions with sodium hydroxide to produce phenol derivatives. The process is akin to the Dow process, which is a classic method for synthesizing phenols .

Development of Liquid Crystals

The unique structure of 4-Bromo-1-chloro-2-(chloromethyl)benzene makes it a candidate for the synthesis of liquid crystals. These materials have applications in display technologies, such as LCD screens, due to their ability to modulate light .

Creation of Dyes and Pigments

The bromo and chloro groups in the compound can participate in reactions to form dyes and pigments. These substances are valuable in the textile industry and in the creation of colorants for various applications .

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-1-chloro-2-(chloromethyl)benzene can be a starting material for the synthesis of a wide range of therapeutic agents. Its reactive sites allow for targeted modifications to produce drugs with specific pharmacological activities .

Material Science Applications

The compound’s reactivity makes it suitable for the modification of surfaces and the creation of functional materials. It can be used to introduce bromo and chloro functionalities onto polymers or other substrates, which can then be further reacted to achieve desired properties .

Safety and Hazards

“4-Bromo-1-chloro-2-(chloromethyl)benzene” is classified as a dangerous substance. It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

4-bromo-1-chloro-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFCTCLLJDRHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655949 | |

| Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-chloro-2-(chloromethyl)benzene | |

CAS RN |

928758-19-4 | |

| Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)

![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)

![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)

![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)

![3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B1517746.png)

![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)